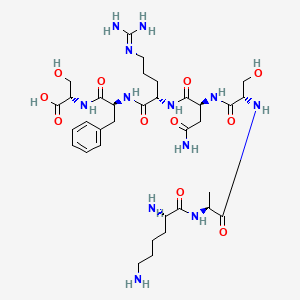
L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine is a synthetic peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide may have unique properties due to its specific amino acid sequence and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions, protecting groups like Fmoc or Boc.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Peptides like L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for therapeutic potential, including as drug candidates or diagnostic tools.
Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins. The pathways involved may include:
Signal Transduction: Peptides can act as signaling molecules, binding to receptors and triggering cellular responses.
Enzyme Inhibition: Some peptides can inhibit enzyme activity by binding to the active site.
Protein-Protein Interactions: Peptides can modulate interactions between proteins, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-L-ornithyl-L-phenylalanyl-L-serine: A similar peptide without the diaminomethylidene modification.
L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-L-ornithyl-L-phenylalanyl-L-threonine: A peptide with threonine instead of serine.
Uniqueness
The uniqueness of L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine lies in the presence of the diaminomethylidene modification on the ornithine residue. This modification can impart distinct chemical and biological properties, potentially enhancing its stability, binding affinity, or activity.
Properties
CAS No. |
532988-75-3 |
|---|---|
Molecular Formula |
C34H56N12O11 |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H56N12O11/c1-18(41-28(51)20(36)10-5-6-12-35)27(50)45-24(16-47)32(55)44-23(15-26(37)49)31(54)42-21(11-7-13-40-34(38)39)29(52)43-22(14-19-8-3-2-4-9-19)30(53)46-25(17-48)33(56)57/h2-4,8-9,18,20-25,47-48H,5-7,10-17,35-36H2,1H3,(H2,37,49)(H,41,51)(H,42,54)(H,43,52)(H,44,55)(H,45,50)(H,46,53)(H,56,57)(H4,38,39,40)/t18-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
COFPKJNAFTYJOJ-NMTVEPIMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















